molecular formula C12H14Cl2O3 B5572283 ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate

ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate

Cat. No. B5572283
M. Wt: 277.14 g/mol
InChI Key: SJZLFUWJWDEEPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate and related compounds often involves complex chemical reactions. For instance, the preparation of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate showcases the intricate steps involved in synthesizing chlorophenyl-containing esters. These steps include reactions with lithium salt of ethyl cyanoacetate and subsequent spectrometric characterizations such as IR, UV, and NMR spectroscopy (Johnson et al., 2006).

Molecular Structure Analysis

The molecular structure of ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate and compounds of similar nature is characterized by detailed crystallographic analysis. For instance, the structural determination of ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate through single-crystal X-ray diffraction provides insights into the compound's spatial configuration, highlighting hydrogen-bonding interactions that contribute to its stability (Navarrete-Vázquez et al., 2011).

Chemical Reactions and Properties

The chemical behavior of ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate involves various reactions, such as base-catalyzed condensations, which have been investigated to improve yields and understand by-product formation. Studies have shown the efficiency of certain methodologies in synthesizing related compounds with improved selectivity and yield, highlighting the compound's reactivity and potential for forming diverse derivatives (Tsuboi et al., 1987).

Physical Properties Analysis

The physical properties of ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate, such as its crystalline form, melting point, and solubility, are crucial for its application in various fields. Single crystal X-ray structural analysis of polymorphs provides detailed information on the compound's geometry and physical state, contributing to a better understanding of its physical characteristics (Ramazani et al., 2019).

Chemical Properties Analysis

The chemical properties of ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate, including reactivity, stability, and interaction with other compounds, are influenced by its functional groups and molecular structure. Research into its reactions with cyclic ethers and acetals under free radical conditions sheds light on its reactivity and potential for forming adducts, which is essential for its application in synthetic chemistry (Bumgardner & Burgess, 2000).

Scientific Research Applications

Plant Growth Regulation

  • Ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate is related to compounds like 2,4-dichlorophenoxy-acetic acid (2,4-D), which have been studied for their effects on plant growth. For instance, 2,4-D has been found to stimulate the release of ethylene in plants like cotton, influencing growth responses before any signs of chlorosis or necrosis appear (Morgan & Hall, 1964).

Synthesis and Characterization for Specific Applications

  • Novel compounds have been synthesized and characterized for their potential applications in various fields. For example, the synthesis and crystal structure of a compound similar to ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate, namely ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, have been studied. This compound has shown potential bioactivity as an analgesic and antidyslipidemic agent (Navarrete-Vázquez et al., 2011).

Pesticide Applications

  • Similar compounds have been used in the formulation of pesticides. For example, research has shown that certain organic pesticides, including derivatives similar to ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate, effectively control nematodes in grasses (Johnson, 1970).

Photochemistry and Polymer Science

  • In the field of photochemistry and polymer science, studies have been conducted on compounds like ethyl 2,4-dioxopentanoate. These studies involve understanding the behavior of these compounds under specific conditions, such as UV-light irradiation, which could have implications for the development of new materials or chemical processes (Mori et al., 1989).

Advanced Oxidation Processes for Wastewater Treatment

  • Research on the degradation of compounds like 2,4-dichlorophenoxyacetic acid by advanced oxidation processes is relevant to the environmental applications of ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate. These studies contribute to understanding how such compounds can be broken down in wastewater treatment processes (Sun & Pignatello, 1993).

properties

IUPAC Name

ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2O3/c1-4-16-11(15)12(2,3)17-10-6-5-8(13)7-9(10)14/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZLFUWJWDEEPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)OC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate

Synthesis routes and methods

Procedure details

2,4-Dichlorophenol (448 mg, 2.75 mmol) and K2CO3 (775 mg, 5.61 mmol) were continuously added to 2-bromo-2-methyl-propionic acid ethyl ester (800 mg, 4.10 mmol) in N,N-dimethylacetamide (4 ml) at room temperature. The mixture was stirred at 110° C. for 14 hours, and saturated NH4Cl and H2O were then added, followed by extraction with AcOEt (×2). The organic layers were combined and sequentially washed with H2O and saturated brine, and then dried over Na2SO4 and concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (n-hexane/AcOEt) to give 2-(2,4-dichloro-phenoxy)-2-methyl-propionic acid ethyl ester (389 mg, 50%).
Quantity
448 mg
Type
reactant
Reaction Step One
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775 mg
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800 mg
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reactant
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4 mL
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solvent
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Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Aiello, JD Williams… - Antimicrobial agents …, 2010 - Am Soc Microbiol
The type III secretion system (T3SS) is a clinically important virulence mechanism in Pseudomonas aeruginosa that secretes and translocates up to four protein toxin effectors into …
Number of citations: 165 journals.asm.org

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